![molecular formula C18H28NO7P B613733 Boc-4-phosphono-Phe(Et)2-OH CAS No. 154483-81-5](/img/structure/B613733.png)
Boc-4-phosphono-Phe(Et)2-OH
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Overview
Description
Boc-4-phosphono-Phe(Et)2-OH, also known as Boc-Phe(Et)2-OH, is a versatile amino acid derivative with a variety of applications in synthetic chemistry and scientific research. It is a phosphonate ester of the amino acid phenylalanine, and is used as a building block in peptide synthesis and as a ligand in metal-binding studies. Boc-Phe(Et)2-OH is also used for the preparation of phosphonates, which are important for the synthesis of various compounds.
Scientific Research Applications
Peptide Self-Assembly in Nanomedicine
Molecules based on the Phe-Phe motif, which includes Boc-4-phosphono-Phe(Et)2-OH, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms . The self-assembled nanostructures of these molecules have remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
Environmentally Conscious Peptide Synthesis
The Boc strategy, which includes Boc-4-phosphono-Phe(Et)2-OH, is well-known to be suitable for industrial chemistry and green chemistry . This is because only gases are generated without any other by-products in the deprotection step of the Boc group . This makes it an environmentally balanced method of peptide synthesis .
3. Solid-Phase Peptide Synthesis (SPPS) in Water Boc-4-phosphono-Phe(Et)2-OH can be used in solid-phase peptide synthesis (SPPS) in water . This technique enables SPPS to proceed in water by converting the existing water-insoluble Fmoc-protected amino acids into water-dispersible nanoparticles . The reaction time in water is markedly shortened in this method .
Liquid-Phase Peptide Synthesis in Water
In addition to SPPS, Boc-4-phosphono-Phe(Et)2-OH can also be used in liquid-phase peptide synthesis in water . This is another environmentally conscious synthetic method that does not involve organic solvents .
5. Microwave-Assisted Coupling Reaction of Nanosized Reactants Boc-4-phosphono-Phe(Et)2-OH can be used in microwave-assisted coupling reactions of nanosized reactants . This method is based on the use of nanoparticles and nanomicelles .
Development of Bio-Derived Functional Substances
Peptides, including those derived from Boc-4-phosphono-Phe(Et)2-OH, are attracting much attention as bio-derived functional substances . The requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry .
Mechanism of Action
Target of Action
Boc-4-phosphono-Phe(Et)2-OH, also known as (2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a synthetic peptide
Mode of Action
It belongs to the class of phosphonate-containing peptides, which are known to interact with their targets by mimicking the transition state of the reaction they inhibit, leading to changes in the target’s function .
Biochemical Pathways
As a synthetic peptide, it may interact with various biochemical pathways depending on its specific targets .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
As a synthetic peptide, its effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-4-phosphono-Phe(Et)2-OH. These factors could include temperature, pH, and the presence of other molecules in the environment . .
properties
IUPAC Name |
(2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIIAFPKBOKZSW-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-phosphono-Phe(Et)2-OH |
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